2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenethylacetamide
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Overview
Description
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenethylacetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenethylacetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Acetamide Formation: The final step involves the acylation of the pyridazinone derivative with phenethylamine to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)-N-phenethylacetamide: Similar structure but with a phenyl group instead of a thiophene ring.
2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)-N-phenethylacetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenethylacetamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other similar compounds. This can lead to variations in biological activity and chemical reactivity.
Properties
Molecular Formula |
C18H17N3O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C18H17N3O2S/c22-17(19-11-10-14-5-2-1-3-6-14)13-21-18(23)9-8-15(20-21)16-7-4-12-24-16/h1-9,12H,10-11,13H2,(H,19,22) |
InChI Key |
NFUJVKYLQDTXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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